methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate
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Overview
Description
Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate is a heterocyclic compound with a molecular formula of C8H8N2O3S2 and a molecular weight of 244.29 g/mol . This compound is characterized by its unique thieno[2,3-b][1,4]thiazine core structure, which is known for its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability while adhering to safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate involves its interaction with specific molecular targets and pathways. This compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects . Detailed studies on its molecular interactions and binding affinities are essential for understanding its full potential .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate: Another heterocyclic compound with similar structural features.
Indole derivatives: Compounds with a similar core structure and diverse biological activities.
Uniqueness
Methyl 7-amino-2-oxo-1H,2H,3H-thieno[2,3-b][1,4]thiazine-6-carboxylate stands out due to its unique thieno[2,3-b][1,4]thiazine core, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 7-amino-2-oxo-1H-thieno[2,3-b][1,4]thiazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3S2/c1-13-7(12)6-4(9)5-8(15-6)14-2-3(11)10-5/h2,9H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLBYYJMTZGHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(S1)SCC(=O)N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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